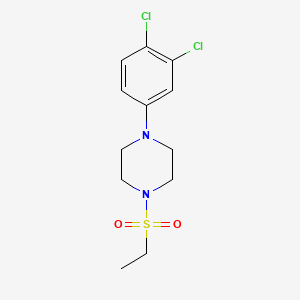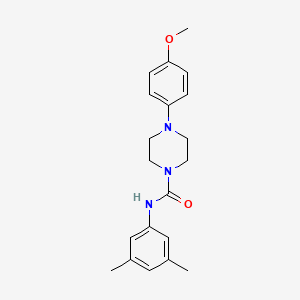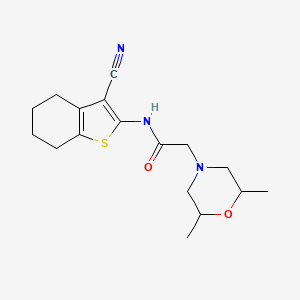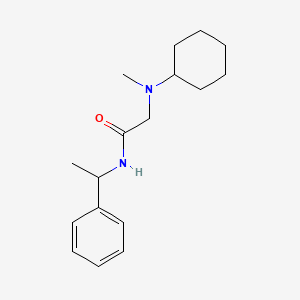
N-(2-chlorophenyl)-N'-2-pyrazinylurea
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-2-pyrazinylurea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of phenylurea compounds. CPPU is a white crystalline powder that is soluble in water and organic solvents. It has been widely used in agriculture to enhance fruit growth and quality, increase yield, and delay fruit ripening. CPPU has also been studied for its potential applications in scientific research, particularly in the fields of plant biology and biotechnology.
Wirkmechanismus
CPPU acts as a cytokinin-like compound and stimulates cell division and elongation by promoting the expression of cell cycle-related genes and activating the mitogen-activated protein kinase (MAPK) signaling pathway. CPPU also regulates the balance between auxin and cytokinin, two plant hormones that play critical roles in plant growth and development. By modulating the auxin-cytokinin ratio, CPPU can promote fruit growth and delay fruit ripening.
Biochemical and Physiological Effects
CPPU has been shown to affect various biochemical and physiological processes in plants, including photosynthesis, respiration, carbohydrate metabolism, and stress response. CPPU can increase the activity of photosynthetic enzymes and the content of chlorophyll and carotenoids, leading to higher photosynthetic rates and biomass accumulation. CPPU can also enhance the activity of respiratory enzymes and the content of ATP and sugars, providing energy for cell division and elongation. Moreover, CPPU can improve the tolerance of plants to abiotic stresses, such as drought, salinity, and cold, by regulating the expression of stress-responsive genes and increasing the content of osmoprotectants.
Vorteile Und Einschränkungen Für Laborexperimente
CPPU has several advantages for lab experiments. It is easy to handle and store, and can be dissolved in water or organic solvents to obtain different concentrations. CPPU is also relatively stable and can maintain its activity for a long time under proper storage conditions. However, CPPU has some limitations for lab experiments. It can be toxic to some plant species at high concentrations, and its effects on plant growth and development can vary depending on the plant species, cultivar, and environmental conditions. Therefore, it is important to optimize the CPPU concentration and application method for each experiment.
Zukünftige Richtungen
CPPU has great potential for future research and applications in plant biology and biotechnology. Some possible future directions include:
1. Studying the molecular mechanism of CPPU action in plants, particularly the downstream targets of the MAPK signaling pathway and the interaction between CPPU and other plant hormones.
2. Developing new CPPU derivatives with improved activity, selectivity, and safety profiles for different plant species and growth stages.
3. Exploring the potential applications of CPPU in other fields, such as medicine, cosmetics, and food industry.
4. Investigating the environmental impact of CPPU use in agriculture, particularly its effects on soil microbial communities and non-target organisms.
5. Developing new methods for CPPU synthesis and purification, and optimizing the CPPU production process to reduce the cost and improve the yield and purity.
In conclusion, CPPU is a synthetic plant growth regulator that has been widely used in agriculture and studied for its potential applications in scientific research. CPPU can promote fruit growth and quality, delay fruit ripening, and induce parthenocarpy in a wide range of fruit crops. CPPU acts as a cytokinin-like compound and modulates various biochemical and physiological processes in plants. CPPU has several advantages and limitations for lab experiments, and has great potential for future research and applications in plant biology and biotechnology.
Wissenschaftliche Forschungsanwendungen
CPPU has been extensively studied for its potential applications in plant biology and biotechnology. It has been shown to promote cell division and elongation, increase fruit size and weight, improve fruit quality, and delay fruit ripening in a wide range of fruit crops, including grapes, apples, kiwifruits, and strawberries. CPPU has also been used to induce parthenocarpy, a process of fruit development without fertilization, in several fruit crops, which can lead to seedless fruits with higher market value.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c12-8-3-1-2-4-9(8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBZOEJCKOSZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4422781.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422798.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4422814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide](/img/structure/B4422819.png)
![2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422825.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4422841.png)

![4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4422846.png)

![N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4422864.png)